molecular formula C6H6Cl2N2 B081661 (2,3-Dichlorophenyl)hydrazine CAS No. 13147-14-3

(2,3-Dichlorophenyl)hydrazine

Cat. No.: B081661
CAS No.: 13147-14-3
M. Wt: 177.03 g/mol
InChI Key: HPIALSXRVQRGMK-UHFFFAOYSA-N
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Description

Significance of Arylhydrazines as Synthetic Intermediates

Arylhydrazines, the class of compounds to which (2,3-dichlorophenyl)hydrazine belongs, are highly valuable intermediates in organic synthesis. nih.gov Their discovery dates back to 1875 with the first synthesis of phenylhydrazine (B124118) by Hermann Emil Fischer. sn-tin.com Since then, their role has expanded significantly. They are fundamental building blocks for a wide array of biologically active heterocyclic compounds, including indoles, pyrazoles, indazoles, and quinazolines. nih.govbeilstein-journals.org

The significance of arylhydrazines also extends to modern catalytic chemistry. They have been successfully employed as arylating agents in various carbon-carbon and carbon-heteroatom cross-coupling reactions. nih.gov In these oxidative reactions, they can function as effective and more environmentally friendly alternatives to organic halides, as the by-products are typically nitrogen gas and water. nih.gov The versatility of arylhydrazines makes them crucial components in drug discovery and the synthesis of functional materials. beilstein-journals.orgresearchgate.net

Structural Characteristics and Reactivity Profile of this compound within the Hydrazine (B178648) Class

The chemical structure of this compound is defined by a hydrazine group (-NHNH2) attached to a 2,3-dichlorinated benzene (B151609) ring. smolecule.com This specific substitution pattern influences its chemical properties and reactivity. The free base has a molecular formula of C₆H₆Cl₂N₂ and a molecular weight of approximately 177.03 g/mol . smolecule.com It is often handled as the hydrochloride salt (C₆H₇Cl₃N₂), which has a molecular weight of about 213.49 g/mol . sigmaaldrich.com

The reactivity of this compound is primarily dictated by the nucleophilic nature of the hydrazine functional group. smolecule.com This group readily reacts with carbonyl compounds such as aldehydes and ketones to form corresponding hydrazones. smolecule.com This reaction is a cornerstone of the well-known Fischer indole (B1671886) synthesis, a classic and widely used method for constructing indole rings. smolecule.com The presence of two chlorine atoms on the phenyl ring modifies the electronic properties of the molecule and can introduce steric hindrance, which may affect reaction rates compared to other substituted or unsubstituted arylhydrazines. For instance, steric hindrance from the chlorine atom at the 2-position can slow its reactivity in nucleophilic substitution reactions compared to para-substituted analogs. The compound can also be unstable in the presence of strong oxidizing agents. chlorobenzene.ltd

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comchlorobenzene.ltd

PropertyThis compoundThis compound hydrochloride
CAS Number 13147-14-321938-47-6
Molecular Formula C₆H₆Cl₂N₂C₆H₇Cl₃N₂
Molecular Weight 177.03 g/mol 213.49 g/mol
Appearance SolidWhite to pale reddish-yellow crystal powder
Melting Point 96 - 98 °CNot specified
Solubility in Water Low solubilityNot specified
Solubility in Organic Solvents Soluble in many organic solventsSoluble in ethanol, methanol

Overview of Current Research Trajectories and Academic Relevance

Current research involving this compound primarily focuses on its application as a synthetic intermediate for creating diverse and complex organic molecules. smolecule.comsn-tin.com Its role as a building block is particularly prominent in the synthesis of heterocyclic compounds, which form the core of many pharmaceutical agents. sn-tin.comnih.gov

A significant area of investigation is its use in synthesizing novel compounds with potential therapeutic applications. For example, hydrazone derivatives of this compound have been studied for their potential cytotoxic effects against cancer cells. The compound serves as a key starting material for multi-step syntheses of complex phthalazine (B143731) derivatives and pyrazole-based compounds. sn-tin.comresearchgate.net For instance, it can be reacted with (E)-ethyl 2-cyano-3-ethoxyacrylate to form an intermediate that is then cyclized to produce 5-amino-1-(2,3-dichlorophenyl)-1H-pyrazole-4-carboxylic acid. sn-tin.com

Furthermore, the academic relevance of this compound is tied to the broader development of synthetic methodologies. Research continues to explore new catalytic systems, such as palladium-catalyzed reactions, that utilize arylhydrazines for efficient bond formation. nih.govorganic-chemistry.org These studies aim to expand the synthetic toolkit available to chemists, enabling the construction of novel molecular architectures for applications in medicinal chemistry, agrochemistry, and materials science. smolecule.comsn-tin.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3-dichlorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c7-4-2-1-3-5(10-9)6(4)8/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIALSXRVQRGMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Precursor Chemistry for 2,3 Dichlorophenyl Hydrazine

Preparative Routes to (2,3-Dichlorophenyl)hydrazine

The synthesis of substituted phenylhydrazines, including the 2,3-dichloro derivative, can be achieved through several chemical pathways. These routes are broadly categorized into classical batch processes and modern continuous flow systems.

The traditional and most common method for preparing arylhydrazines is a multi-step batch process starting from the corresponding aniline. For this compound, the precursor is 2,3-dichloroaniline (B127971). The synthesis involves three primary stages:

Diazotization: The process begins with the diazotization of the primary aromatic amine, 2,3-dichloroaniline. The aniline is dissolved in a mineral acid, typically hydrochloric acid (HCl), and cooled to a low temperature, usually between -5 °C and 0 °C. chemicalbook.comorgsyn.org An aqueous solution of sodium nitrite (NaNO2) is then added slowly to the cooled aniline solution. chemicalbook.comrsc.org This reaction converts the amino group into a diazonium salt, yielding a (2,3-dichlorophenyl)diazonium chloride solution. Maintaining a low temperature is critical during this step to prevent the decomposition of the thermally unstable diazonium salt. google.com

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine (B178648). A common and effective reducing agent for this transformation is tin(II) chloride (SnCl2) dissolved in concentrated hydrochloric acid. chemicalbook.comrsc.orgjustia.com The diazonium salt solution is added dropwise to the SnCl2 solution, leading to the reduction of the diazo group (-N2+) to a hydrazine group (-NHNH2). Another frequently used reducing agent is sodium sulfite (Na2SO3). orgsyn.orgjustia.com The choice of reducing agent can influence the reaction conditions and the final yield.

Hydrolysis/Work-up: Following the reduction, the reaction mixture is typically made alkaline to liberate the free hydrazine base. However, phenylhydrazines are often more stable and easier to handle as their hydrochloride salts. The product, this compound hydrochloride, can be precipitated from the acidic solution, filtered, and dried. chemicalbook.comorgsyn.org This salt can be used directly in subsequent reactions or neutralized to obtain the free base if required.

The table below summarizes typical conditions for the classical synthesis of substituted phenylhydrazines.

ParameterConditionPurpose
Starting Material Substituted Aniline (e.g., 2,3-dichloroaniline)Precursor molecule
Diazotization Temp. -5 °C to 5 °CStabilize the diazonium salt intermediate
Diazotization Reagent Sodium Nitrite (NaNO2) in mineral acid (HCl)Converts the primary amine to a diazonium salt
Reduction Reagent Tin(II) Chloride (SnCl2) or Sodium Sulfite (Na2SO3)Reduces the diazonium salt to a hydrazine
Final Product Form Hydrochloride SaltImproves stability and ease of handling

While the classical batch method is well-established, it poses significant safety risks due to the large-scale accumulation of potentially explosive diazonium salt intermediates. google.com To mitigate these hazards and improve efficiency, continuous flow processes have been developed for the synthesis of phenylhydrazine (B124118) salts. google.compatsnap.com

This modern approach creatively integrates the three core steps of diazotization, reduction, and acidolysis (salt formation) into a single, integrated reactor system. google.compatsnap.com The raw materials—an acidic solution of the substituted aniline, a diazotization reagent, a reducing agent, and an acid—are continuously fed into the reactor. patsnap.com The reactions occur sequentially and continuously within different zones of the reactor. patsnap.com

Key advantages of the continuous flow process include:

Enhanced Safety: By ensuring that only a small amount of the hazardous diazonium salt is present at any given moment, the risk of explosion is significantly minimized. google.com

Increased Efficiency: The entire three-step synthesis can be completed in a total reaction time of 20 minutes or less, a dramatic improvement over batch processing. google.compatsnap.com

Improved Heat and Mass Transfer: Continuous flow reactors, such as microreactors, offer superior control over reaction parameters like temperature, leading to higher yields and purity. researchgate.net

Scalability: The process allows for easier and safer industrial scale-up compared to traditional batch methods. google.com

This methodology has been successfully applied to the synthesis of various substituted phenylhydrazines, demonstrating its potential as a superior alternative for the production of this compound. google.compatsnap.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is essential for maximizing product yield, ensuring purity, and maintaining a high level of safety. The parameters for optimization differ slightly between classical batch and continuous flow methods.

For the classical batch synthesis , key areas for optimization include:

Temperature Control: Strict maintenance of low temperatures (around 0 °C) during diazotization is paramount to prevent diazonium salt degradation and the formation of unwanted by-products. orgsyn.org

Reagent Stoichiometry: The molar ratios of the aniline precursor, sodium nitrite, and the reducing agent must be carefully controlled to ensure complete conversion and minimize side reactions.

pH Management: In reduction steps using reagents like sodium sulfite, the pH of the solution must be carefully adjusted to prevent the formation of tar-like by-products. justia.com

Addition Rate: The slow, controlled addition of sodium nitrite during diazotization and the diazonium salt solution during reduction is crucial for managing the reaction exotherm and ensuring safety. orgsyn.org

In continuous flow synthesis , optimization focuses on a different set of parameters:

Residence Time: The time the reactants spend in each zone of the reactor is a critical variable. Optimizing residence time ensures complete reaction at each stage without degradation. For example, in a similar synthesis, a high yield was obtained with a residence time of less than 31 minutes. researchgate.net

Flow Rate: The rate at which reactants are pumped into the reactor directly influences residence time and mixing efficiency.

Temperature Programming: Different zones of the flow reactor can be maintained at different optimal temperatures, allowing for precise control over each reaction step (e.g., low temperature for diazotization, elevated temperature for reduction). researchgate.net

Solvent and Concentration: The choice of solvent and the concentration of reactants can impact reaction efficiency and product solubility within the flow system.

The following table compares key operational parameters and outcomes for the two synthetic approaches.

FeatureClassical Batch ProcessContinuous Flow Process
Safety Profile High risk due to accumulation of diazonium salts google.comSignificantly safer, minimal intermediate accumulation google.com
Typical Reaction Time Several hours≤ 20-30 minutes patsnap.comresearchgate.net
Process Control Difficult to control temperature and mixing on a large scalePrecise control over temperature, pressure, and residence time researchgate.net
Yield & Purity Variable, susceptible to by-product formationOften higher yields and purity due to better control researchgate.net
Scalability Difficult and hazardous to scale upReadily scalable for industrial production

By carefully optimizing these parameters, the synthesis of this compound can be made more efficient, safer, and economically viable, whether through traditional or modern synthetic platforms.

Mechanistic Investigations and Chemical Reactivity of 2,3 Dichlorophenyl Hydrazine in Organic Transformations

Role as a Nucleophilic Reagent in Condensation Reactions

The primary role of (2,3-dichlorophenyl)hydrazine in many synthetic protocols is as a potent nucleophile. The lone pair of electrons on the terminal nitrogen atom of the hydrazine (B178648) group readily attacks electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones. This nucleophilic addition initiates a condensation reaction, which is a cornerstone of its chemical utility. thermofisher.comathabascau.caresearchgate.net

The reaction with a carbonyl compound proceeds via a two-step addition-elimination mechanism. Initially, the hydrazine attacks the carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine. This intermediate is typically unstable and readily eliminates a molecule of water to form a C=N double bond, yielding a (2,3-dichlorophenyl)hydrazone. libretexts.orgscribd.comyoutube.com This transformation is often acid-catalyzed, as protonation of the carbonyl oxygen enhances its electrophilicity.

These condensation reactions are fundamental to more complex transformations, such as the Fischer indole (B1671886) synthesis, where the resulting hydrazone undergoes an acid-catalyzed nih.govnih.gov-sigmatropic rearrangement to form valuable indole scaffolds. smolecule.com The stability of the hydrazone product is generally greater than that of an imine formed from a primary amine, making hydrazines particularly effective reagents for carbonyl derivatization. thermofisher.com

The reaction can be summarized as follows:

Step 1: Nucleophilic Attack: The hydrazine adds to the carbonyl group.

Step 2: Dehydration: The resulting intermediate eliminates water to form the stable hydrazone.

This reactivity is illustrated in the formation of hydrazones from various carbonyl compounds, a process that has been historically significant for the characterization of aldehydes and ketones. khanacademy.org

Generation and Reactivity of Aryl Radical Species from this compound

Beyond its nucleophilic character, this compound can serve as a precursor to the highly reactive 2,3-dichlorophenyl radical. Aryl radicals are valuable intermediates in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.org One effective method for generating these radicals from aryl hydrazines involves oxidation. nih.govnih.gov

A mild and efficient strategy utilizes catalytic amounts of iodine in the presence of air. nih.gov In this process, the hydrazine is oxidized, leading to the formation of the corresponding aryl radical and dinitrogen. The generated 2,3-dichlorophenyl radical is a potent electrophilic species capable of engaging in various subsequent reactions. rsc.org

Table 1: Methods for Aryl Radical Generation from Hydrazine Precursors

Method Reagents/Conditions Intermediate Key Features
Oxidation Catalytic Iodine, Air Aryl Diazene (B1210634) -> Aryl Radical Mild conditions, efficient radical generation. nih.govnih.gov

Once generated, the 2,3-dichlorophenyl radical can be trapped by various radical acceptors. For instance, it can add to electron-deficient alkenes or participate in arylation reactions with aromatic and heteroaromatic substrates. A notable application is the arylation of 1,4-naphthoquinones, where the radical adds to the quinone system to produce highly substituted derivatives. nih.govnih.gov The reactivity of the radical is influenced by the two chlorine substituents, which affect its electronic properties and steric profile.

Denitrogenative Processes

Denitrogenative reactions involve the cleavage of the nitrogen-nitrogen bond and subsequent extrusion of dinitrogen gas (N₂), a thermodynamically favorable process. This strategy transforms the hydrazine moiety into a leaving group, enabling the formation of new bonds at the carbon atom of the aryl ring.

Transition metals, particularly palladium, have proven highly effective in catalyzing the cleavage of the otherwise stable carbon-nitrogen (C-N) bond in arylhydrazines. acs.orgfigshare.comresearchgate.net This process offers a novel route to the formation of aryl-palladium intermediates, which are central to a vast array of cross-coupling reactions. acs.orgnih.gov

Recent studies have also detailed palladium-catalyzed methods for the denitrogenative coupling of arylhydrazines with aryl halides to form biaryl compounds under mild conditions. rsc.org These reactions demonstrate high functional group tolerance and provide good to excellent yields, proceeding through a base-promoted palladium-catalyzed pathway. rsc.org

Table 2: Key Features of Palladium-Catalyzed Denitrogenative Coupling

Catalyst System Coupling Partner Product Type Mechanistic Highlight
Pd(OAc)₂ / Ligand Olefins Substituted Styrenes In situ generation of aryl-palladium complex via C-N cleavage. acs.org

This catalytic approach represents a significant advance, providing an alternative to traditional cross-coupling methods that rely on aryl halides or organometallic reagents.

Cycloaddition Reactions and Heterocycle Formation

This compound is a key precursor for the synthesis of nitrogen-containing heterocyclic compounds. Its bifunctional nature, possessing two nucleophilic nitrogen atoms, allows it to react with substrates containing two electrophilic sites to form stable ring systems.

The most prominent application of this compound in heterocycle synthesis is the Knorr pyrazole (B372694) synthesis and related cyclocondensation reactions. hilarispublisher.commdpi.com Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, a scaffold found in numerous pharmaceuticals and agrochemicals. dergipark.org.trnih.govmdpi.com

The classical method involves the reaction of the hydrazine with a 1,3-dicarbonyl compound (e.g., a β-diketone or β-ketoester). mdpi.comresearchgate.netresearchgate.net The reaction proceeds through a sequence of condensation and cyclization steps:

One of the nitrogen atoms of the hydrazine attacks one of the carbonyl groups, forming a hydrazone intermediate.

The second nitrogen atom then attacks the remaining carbonyl group in an intramolecular fashion, leading to a five-membered ring intermediate (a 5-hydroxy-Δ²-pyrazoline). researchgate.net

Subsequent dehydration of this intermediate yields the aromatic pyrazole ring. nih.gov

When using an unsymmetrical 1,3-dicarbonyl compound, the reaction can potentially yield two regioisomeric pyrazoles. The regioselectivity is influenced by the relative reactivity of the two carbonyl groups and the reaction conditions. The electronic properties of the this compound also play a role in directing the initial nucleophilic attack.

Oxidative Coupling and Functionalization Strategies

Oxidative conditions can be employed to promote coupling reactions of this compound, leading to the formation of new C-N or N-N bonds. These strategies leverage the susceptibility of the hydrazine moiety to oxidation to generate reactive intermediates that can be trapped by various nucleophiles or coupling partners.

For example, mild oxidation can lead to the formation of azo compounds (Ar-N=N-Ar'), although this is often a competing pathway in radical-generating reactions. More sophisticated functionalization strategies aim to use the hydrazine as a handle for introducing the 2,3-dichlorophenyl group onto a target molecule. Late-stage functionalization, a concept growing in importance for drug discovery, involves modifying a complex molecule in the final steps of a synthesis. nih.gov While not extensively documented specifically for this compound, general principles of hydrazine chemistry suggest its potential in such strategies, for instance, through palladium-catalyzed C-N coupling reactions with aryl halides or tosylates. organic-chemistry.org

Furthermore, the development of site-selective functionalization methods for polyazines and other complex heterocycles highlights the ongoing effort to create versatile synthetic tools. nih.gov The principles guiding these reactions, such as controlling nucleophilicity and leveraging steric or electronic biases, are directly applicable to designing novel functionalization strategies involving this compound.

Aerobic Copper-Catalyzed Multi-Component Reactions

This compound is a versatile reagent in aerobic copper-catalyzed multi-component reactions, which are valued for their efficiency and atom economy. organic-chemistry.org These reactions often utilize air as a green and inexpensive oxidant. organic-chemistry.orgnih.gov In a typical process, a copper catalyst, such as Copper(II) chloride (CuCl₂), facilitates the oxidative coupling of several components. researchgate.net

The mechanism is believed to proceed through a radical pathway. rsc.orgrsc.org The copper catalyst, in the presence of oxygen, promotes the oxidation of the arylhydrazine. rsc.org This process can generate a 2,3-dichlorophenyl radical species. rsc.org Simultaneously, other components in the reaction, such as aldehydes, can react with another molecule of the hydrazine to form an intermediate like a hydrazone, which is then oxidized to an acyl diazene intermediate. rsc.orgrsc.org The previously generated aryl radical can then be trapped by this intermediate, leading to the formation of complex molecules like N',N'-diaryl acylhydrazines in a single, sequential operation. rsc.orgrsc.org In this transformation, the arylhydrazine serves a dual purpose, acting as both a hydrazine synthon and an aryl synthon. rsc.org The feasibility of these reactions depends on several factors, including the choice of copper catalyst, base, and solvent, with control experiments showing that the catalyst, base, and air are all essential for the transformation. rsc.org

Table 1: Key Factors in Aerobic Copper-Catalyzed Reactions with Arylhydrazines

Factor Role/Observation Relevant Catalyst/Reagent Examples
Catalyst Essential for aerobic oxidation; facilitates radical generation. CuCl₂, Cu(OAc)₂, CuBr₂, Cu₂O organic-chemistry.orgrsc.org
Oxidant Air (O₂) is the terminal, environmentally benign oxidant. Air, O₂ organic-chemistry.orgnih.gov
Base Often required for the reaction to proceed efficiently. K₂CO₃, DBU, Cs₂CO₃ organic-chemistry.orgrsc.org
Solvent Influences reaction yield and efficiency. NMP, Toluene organic-chemistry.orgrsc.org
Intermediates Reaction proceeds via aryl radicals and acyl diazene species. Aryl Radicals, Acyl Diazenes rsc.orgrsc.org

Metal-Free Photo-induced Sulfidation and Chalcogenation Reactions

In the realm of sustainable chemistry, metal-free, photo-induced reactions have emerged as powerful tools. rsc.org this compound can participate in these transformations, particularly in sulfidation and other chalcogenation reactions, by acting as a precursor to aryl radicals under photochemical conditions. frontiersin.orgfrontiersin.org These reactions are advantageous as they avoid the use of transition metals and often proceed at room temperature under mild conditions. frontiersin.orgnih.gov

The general mechanism for these processes involves the photo-promoted generation of radicals. nih.gov In the context of sulfidation, a photosensitizer (like Rose Bengal) or sometimes just visible light can induce the oxidative coupling between a thiol and an arylhydrazine. frontiersin.orgfrontiersin.org Alternatively, under UV irradiation, a disulfide bond can undergo homolysis to produce sulfur radicals. researchgate.net Concurrently, the arylhydrazine can be converted into an aryl radical. The cross-coupling of the 2,3-dichlorophenyl radical and the sulfur-based radical yields the corresponding diaryl sulfide. researchgate.net This radical-mediated pathway demonstrates broad substrate scope and high functional group tolerance, providing an environmentally friendly approach to constructing C–S and other C-chalcogen bonds. frontiersin.orgfrontiersin.orgnih.gov Radical trapping experiments using agents like TEMPO have been used to confirm the involvement of radical intermediates in similar photo-induced reactions. nih.gov

Table 2: Features of Metal-Free Photo-Induced Reactions Involving Arylhydrazines

Feature Description Example Condition
Energy Source Visible light or UV light initiates the radical process. Blue LEDs, UV lamp nih.govresearchgate.net
Catalyst The reaction proceeds without a transition-metal catalyst. Often photosensitizer-free or uses an organic dye (e.g., Rose Bengal). rsc.orgfrontiersin.org
Reagents Arylhydrazines serve as the aryl radical source; disulfides/thiols provide the chalcogen. This compound, Diphenyl disulfide. frontiersin.orgresearchgate.net
Mechanism Involves photo-induced generation of aryl and sulfur/chalcogen radicals followed by cross-coupling. researchgate.net Radical-mediated C–S bond formation. frontiersin.org
Advantages Mild conditions, high efficiency, broad functional group compatibility, sustainability. frontiersin.orgnih.gov Room temperature, no metal contamination. frontiersin.org

C-H Functionalization Approaches Facilitated by this compound

Direct C-H functionalization is a highly desirable strategy in organic synthesis for its step-economy. yale.edu The hydrazine moiety within this compound can act as a directing group, facilitating the selective functionalization of C-H bonds, typically at the ortho-position of the phenyl ring. rsc.org This approach relies on transition-metal catalysis, with rhodium and palladium being commonly employed. rsc.orgresearchgate.net

The mechanism involves the coordination of the hydrazine group to the metal center. rsc.org This coordination brings the catalyst into close proximity to a specific C-H bond, enabling its cleavage through a cyclometalation step to form a stable metallacyclic intermediate. nih.gov This intermediate then reacts with a coupling partner (e.g., an alkyne or alkene), leading to the formation of a new C-C or C-heteroatom bond at the targeted position. rsc.orgnih.gov For instance, Rh(III)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols proceeds via a hydrazine-directed C-H functionalization pathway to afford 1H-indazoles. rsc.org Similarly, hydrazones derived from hydrazines can direct palladium-catalyzed C-H activation. nih.gov This directed approach offers high regioselectivity, which is often a major challenge in C-H functionalization. nih.gov

Table 3: Directed C-H Functionalization Involving Hydrazine Derivatives

Component Function Examples
Directing Group Hydrazine or Hydrazone moiety. -NHNH₂ in this compound. rsc.orgnih.gov
Catalyst Transition metal complex. Rh(III) complexes, Palladium(II) complexes. rsc.orgnih.gov
Coupling Partner Reagent that introduces the new functional group. Alkynes, Alkenes, Aryl Halides. rsc.orgnih.gov
Key Step C-H activation via cyclometalation. Formation of a rhodacycle or palladacycle. rsc.orgnih.gov
Outcome Regioselective formation of a new bond at the ortho C-H position. Synthesis of indazoles, arylated amines. rsc.orgnih.gov

Carbopalladation Mechanisms Involving Arylhydrazines

Arylhydrazines can serve as precursors to the aryl-palladium species necessary for carbopalladation-based catalytic cycles. organic-chemistry.orgnih.gov Carbopalladation is a fundamental step in many palladium-catalyzed reactions, involving the insertion of an unsaturated molecule, such as an alkyne or an allene, into a palladium-carbon bond. researchgate.netresearchgate.net

A typical catalytic cycle begins with the formation of an arylpalladium(II) intermediate. This can be generated from the oxidative addition of an aryl halide to a Pd(0) complex, or potentially from an arylhydrazine under appropriate conditions. organic-chemistry.orgresearchgate.net This arylpalladium(II) species then undergoes carbopalladation, where an alkyne coordinates to the metal and inserts into the aryl-palladium bond. researchgate.net This syn-addition step creates a new vinyl-palladium intermediate. researchgate.net This intermediate can then participate in subsequent steps, such as cross-coupling with another reagent or β-hydride elimination, to form the final product and regenerate the Pd(0) catalyst, thus completing the cycle. researchgate.net While many protocols use aryl halides as the aryl source, the ability of palladium catalysts to engage arylhydrazines in C-N and other coupling reactions suggests their potential role as arylating agents in related mechanistic pathways. organic-chemistry.orgnih.govresearchgate.net

Table 4: Key Steps in a Generic Carbopalladation Catalytic Cycle

Step Description Intermediate Species
1. Oxidative Addition A Pd(0) catalyst reacts with an aryl source (e.g., derived from arylhydrazine) to form an Aryl-Pd(II) complex. Aryl-Pd(II)-X
2. Alkyne Coordination The alkyne (or other unsaturated partner) coordinates to the palladium center. Aryl-Pd(II)-(alkyne) complex
3. Carbopalladation Migratory insertion of the alkyne into the Aryl-Pd bond. This is typically a syn-addition. Vinyl-Pd(II) complex researchgate.net
4. Subsequent Reaction The Vinyl-Pd(II) intermediate reacts further (e.g., reductive elimination, β-hydride elimination). Varies depending on pathway.
5. Reductive Elimination The final product is released, regenerating the Pd(0) catalyst for the next cycle. Product + Pd(0)

Synthesis and Derivatization Strategies Utilizing 2,3 Dichlorophenyl Hydrazine As a Building Block

Indole (B1671886) Scaffold Synthesis

The indole nucleus is a prominent feature in numerous biologically active natural products and synthetic pharmaceuticals. researchgate.net The use of (2,3-Dichlorophenyl)hydrazine as a starting material provides a direct route to 4,5-dichloro-substituted indoles, a class of compounds investigated for various therapeutic applications.

The Fischer indole synthesis, discovered in 1883, remains one of the most important and widely used methods for preparing substituted indoles. wikipedia.orgthermofisher.combyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine (B124118) and a carbonyl compound (an aldehyde or ketone). wikipedia.orgjk-sci.comnih.gov

This compound serves as the arylhydrazine component in this reaction. The general mechanism proceeds through several key steps:

Hydrazone Formation: this compound reacts with an aldehyde or ketone to form the corresponding (2,3-dichlorophenyl)hydrazone.

Tautomerization: The hydrazone tautomerizes to its enamine form.

nih.govnih.gov-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes an irreversible nih.govnih.gov-sigmatropic rearrangement, breaking the N-N bond and forming a new C-C bond. nih.gov

Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon to form a five-membered ring.

Ammonia (B1221849) Elimination: Finally, the elimination of an ammonia molecule leads to the formation of the stable, aromatic indole ring.

The reaction of this compound with various carbonyl compounds yields a range of 4,5-dichloroindole (B179347) derivatives. The substitution pattern of the final indole is determined by the structure of the starting aldehyde or ketone.

Table 1: Examples of 4,5-Dichloroindole Scaffolds via Fischer Indole Synthesis

Carbonyl Reactant Resulting Indole Derivative
Pyruvic acid 4,5-Dichloro-2-indolecarboxylic acid
Acetone 4,5-Dichloro-2-methylindole
Cyclohexanone 1,2,3,4-Tetrahydro-7,8-dichlorocarbazole
Ethyl methyl ketone 4,5-Dichloro-2,3-dimethylindole

Indole derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. researchgate.netchula.ac.th The incorporation of halogen atoms, such as chlorine, onto the indole scaffold can significantly modulate these activities by altering factors like lipophilicity, metabolic stability, and receptor binding affinity.

The synthesis of 4,5-dichloroindole derivatives from this compound provides access to compounds with potential therapeutic value. For instance, various halogenated indole derivatives have been investigated for their efficacy in different disease models. While specific studies on derivatives from this compound are not extensively detailed, the known bioactivity of related structures suggests that these compounds are promising candidates for further investigation.

Research into the biological activity of indole analogs has shown that even small structural modifications can lead to significant changes in efficacy and mechanism of action. nih.gov For example, indole-based hydrazones have been explored for their anti-inflammatory and antiplatelet activities. nih.gov

Table 2: Potential Biologically Active Substituted 4,5-Dichloroindoles

Indole Derivative Structure Potential Biological Application Area
4,5-Dichloro-1H-indole-3-carbaldehyde Precursor for anticancer agents
2-(4,5-Dichloro-1H-indol-3-yl)ethanamine Serotonin receptor agonist/antagonist
1-((4,5-Dichloro-1H-indol-3-yl)methylene)thiosemicarbazide Antimicrobial, Antiviral
N-Benzyl-4,5-dichloro-1H-indole-2-carboxamide Anti-inflammatory

Development of Thiosemicarbazone and Related Thiocarbamoylamide Derivatives

Thiosemicarbazones are a class of compounds characterized by the N-N-C=S linkage and are synthesized by the condensation of a thiosemicarbazide (B42300) with an aldehyde or ketone. nih.gov They are known for their diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties, often attributed to their ability to chelate metal ions. nih.gov The synthesis of these derivatives using this compound begins with its conversion to the corresponding thiosemicarbazide intermediate, N-(2,3-dichlorophenyl)hydrazine-1-carbothioamide . This is typically achieved by reacting this compound with an isothiocyanate. This intermediate is then reacted with various carbonyl-containing scaffolds.

Benzohydrazide (B10538) derivatives are themselves a class of biologically active compounds. biointerfaceresearch.comderpharmachemica.comderpharmachemica.com The synthesis of hybrid molecules that incorporate both a dichlorinated phenyl-thiosemicarbazone moiety and a benzohydrazide core can lead to novel compounds with potentially enhanced or synergistic biological activities.

A common synthetic strategy involves the condensation of the key intermediate, N-(2,3-dichlorophenyl)thiosemicarbazide, with a substituted benzaldehyde (B42025) derivative. The resulting thiosemicarbazone contains the dichlorophenyl group at one end of the molecule and a substituted phenyl ring from the benzaldehyde at the other. These structures are related to thiourea (B124793) through their shared N-C(=S)-N linkage.

Isatin (B1672199) (1H-indole-2,3-dione) is a versatile building block for synthesizing a wide array of heterocyclic compounds with significant biological profiles. nih.gov The condensation of isatin with thiosemicarbazides at the C3-keto position is a well-established method for producing isatin-3-thiosemicarbazones. nih.govsemanticscholar.org These compounds have been extensively studied for their anticancer, antiviral, and antibacterial activities. nih.govrsc.org

The reaction of N-(2,3-dichlorophenyl)thiosemicarbazide with isatin or its N-substituted derivatives yields the corresponding N4-(2,3-dichlorophenyl)isatin-3-thiosemicarbazones. The reaction is typically carried out by refluxing the reactants in an alcoholic solvent, often with a catalytic amount of acetic acid.

Table 3: Representative Isatin-Based Thiosemicarbazones Derived from this compound

Isatin Reactant Resulting Isatin-Thiosemicarbazone Product
Isatin 3-{[N-(2,3-Dichlorophenyl)carbamothioyl]hydrazono}indolin-2-one
N-Methylisatin 1-Methyl-3-{[N-(2,3-dichlorophenyl)carbamothioyl]hydrazono}indolin-2-one
5-Bromoisatin 5-Bromo-3-{[N-(2,3-dichlorophenyl)carbamothioyl]hydrazono}indolin-2-one
5-Nitroisatin 5-Nitro-3-{[N-(2,3-dichlorophenyl)carbamothioyl]hydrazono}indolin-2-one

The benzimidazole (B57391) ring is another privileged scaffold in medicinal chemistry, found in numerous approved drugs. mdpi.com Thiosemicarbazones incorporating a benzimidazole moiety have been synthesized and evaluated for a range of biological activities, including as enzyme inhibitors. nih.gov

The synthesis of these derivatives involves the condensation of N-(2,3-dichlorophenyl)thiosemicarbazide with a benzimidazole derivative containing an aldehyde or ketone functional group. researchgate.net For example, 2-acetylbenzimidazole (B97921) can be reacted with N-(2,3-dichlorophenyl)thiosemicarbazide to yield the corresponding benzimidazole-based thiosemicarbazone. These multi-step syntheses allow for the creation of complex molecules with diverse substitution patterns, enabling the fine-tuning of their biological properties. nih.gov

Table 4: Representative Benzimidazole-Based Thiosemicarbazones

Benzimidazole Reactant Resulting Benzimidazole-Thiosemicarbazone Product
1H-Benzimidazole-2-carbaldehyde N-(2,3-Dichlorophenyl)-2-[(1H-benzimidazol-2-yl)methylene]hydrazine-1-carbothioamide
1-(1H-Benzimidazol-2-yl)ethan-1-one N-(2,3-Dichlorophenyl)-2-[1-(1H-benzimidazol-2-yl)ethylidene]hydrazine-1-carbothioamide
1-Methyl-1H-benzimidazole-2-carbaldehyde N-(2,3-Dichlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)methylene]hydrazine-1-carbothioamide

Triazinoindole-Based Thiourea Hybrids

A novel class of triazinoindole-bearing thiosemicarbazides has been synthesized and evaluated for its potential as α-glucosidase inhibitors. mdpi.comnih.gov The synthesis involves the reaction of this compound with appropriate isothiocyanates to yield the corresponding thiosemicarbazide. This intermediate is then cyclized to form the triazinoindole core, which is further functionalized to produce a library of thiourea hybrids. mdpi.compreprints.org

These compounds have demonstrated significant inhibitory potential against α-glucosidase, with some analogs exhibiting IC₅₀ values as low as 1.30 µM, which is considerably more potent than the standard drug acarbose (B1664774) (IC₅₀ value of 38.60 µM). mdpi.comnih.gov The structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the phenyl rings play a crucial role in determining the inhibitory activity. mdpi.comnih.gov Specifically, the presence of electron-withdrawing and polar groups on the phenyl rings has been shown to enhance the potency of these compounds. mdpi.com Molecular docking studies have further elucidated the binding interactions of these hybrids within the active site of the α-glucosidase enzyme, providing a rationale for their observed inhibitory effects. nih.govpreprints.org

Table 1: Representative Triazinoindole-Based Thiourea Hybrid

Compound NameYield (%)1H-NMR (DMSO-d6, 500 MHz) δ (ppm)13C-NMR (DMSO-d6, 125 MHz) δ (ppm)
2-(2-((5H- mdpi.comnih.govsmolecule.comtriazino[5,6-b]indol-3-yl)thio)-1-(4-methoxyphenyl)ethylidene)-N-(2,3-dichlorophenyl)hydrazine-1-carbothioamide6213.30 (s, 1H, NH), 11.25 (s, 2H, NH), 7.84 (d, J = 7.3 Hz, 2H, Ar), 7.54 (d, J = 6.2 Hz, 1H, Ar), 7.45 (s, 1H, Ar), 7.35 (t, J = 5 Hz, 2H, Ar), 7.26 (dd, J = 1, 6.65 Hz, 1H, Ar), 7.10 (m, 4H, Ar), 5.2 (s, 2H, CH₂), 3.81 (s, 3H, OCH₃)171.9, 165.8, 163.1, 159.0, 158.8, 141.2, 137.2, 131.9, 131.2, 130.4, 129.3, 129.2, 125.6, 125.4, 122.3, 121.2, 119.7, 111.0, 109.7, 105.8, 55.3, 38.2

Phenolic Moiety Incorporations in Thiosemicarbazones

The incorporation of phenolic moieties into thiosemicarbazone scaffolds derived from this compound has been explored to generate compounds with potential biological activities. The synthesis of these derivatives typically involves the condensation of this compound with various aldehydes or ketones containing a phenolic hydroxyl group. mdpi.com This reaction is often carried out under mild conditions, such as ball-milling at room temperature, to afford the desired thiosemicarbazones in high yields. mdpi.com

The resulting thiosemicarbazones, which feature both a phenolic hydroxyl group and a thiosemicarbazide unit, are versatile intermediates for the synthesis of more complex heterocyclic systems. For instance, they can undergo heterocyclization with reagents like phenacyl bromide to furnish thiazole (B1198619) derivatives. mdpi.com These thiazole compounds can be further modified, for example, through diazo coupling with various diazonium chlorides to produce a series of 5-arylazo-2-(substituted ylidene-hydrazinyl)-thiazole dyes. mdpi.com

Synthesis of Hydrazones and Acylhydrazines

This compound is a key precursor in the synthesis of a wide range of hydrazones and acylhydrazines. The classical Fischer indole synthesis, for example, utilizes the reaction of arylhydrazines like this compound with aldehydes or ketones to form hydrazones, which then undergo acid-catalyzed cyclization to yield substituted indoles. smolecule.com

The synthesis of acylhydrazines from this compound typically involves its reaction with activated amides. organic-chemistry.org This reaction can be performed under transition-metal-catalyst-free conditions in an aqueous environment at room temperature, providing good yields of the corresponding acyl hydrazides. organic-chemistry.orgorganic-chemistry.org Furthermore, a three-component reaction involving an activated amide, hydrazine (B178648), and a carbonyl compound can be employed for the direct synthesis of hydrazones. organic-chemistry.orgorganic-chemistry.org These methods offer a mild and efficient route to bioactive acyl hydrazides and acylhydrazones, which are important scaffolds in medicinal chemistry. organic-chemistry.org

Table 2: Synthesis of Hydrazide-Hydrazones mdpi.com

Starting AldehydeStarting Carboxylic Acid HydrazideProductYield (%)
Salicylaldehyde4-Hydroxybenzoic acid hydrazide(E)-N'-(2-hydroxybenzylidene)-4-hydroxybenzohydrazide95
4-Hydroxybenzaldehyde4-Hydroxybenzoic acid hydrazide(E)-4-hydroxy-N'-(4-hydroxybenzylidene)benzohydrazide98
3-Hydroxybenzaldehyde4-Hydroxybenzoic acid hydrazide(E)-N'-(3-hydroxybenzylidene)-4-hydroxybenzohydrazide92
Vanillin4-Hydroxybenzoic acid hydrazide(E)-4-hydroxy-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide100

Formation of Imidazole (B134444) Hydrazone and Hydrazine Derivatives

The synthesis of imidazole-based hydrazones often involves the reaction of an aldehyde with a phenylhydrazine derivative. For instance, a compound can be synthesized through the reaction of an appropriate aldehyde with this compound. tubitak.gov.tr Similarly, benzhydrazide and its derivatives can be used to synthesize various hydrazone compounds by reacting with azo-containing aldehydes. tubitak.gov.tr The synthesis of these compounds is typically achieved in good yields. tubitak.gov.tr

In a related context, imidazole hydrazine derivatives can also be prepared. For example, N-(4-(1H-imidazol-1-yl)-2,3,4,5-tetrahydro-5-benzoxepinyl)-N'-(2,3-dichlorophenyl)-hydrazine dihydrochloride (B599025) has been synthesized, demonstrating the utility of this compound in creating complex heterocyclic structures incorporating an imidazole ring. google.com

Other Heterocyclic Scaffolds and Derivatives

This compound is a precursor to the synthesis of 1-(2,3-dichlorophenyl)piperazine (B491241), a key intermediate in the preparation of various pharmaceutical compounds. google.com The synthesis typically involves the cyclization reaction of 2,3-dichloroaniline (B127971) with bis(2-chloroethyl)amine (B1207034) hydrochloride. google.com This reaction can be carried out at elevated temperatures, and the resulting product can be purified to a high degree. google.com

An alternative approach involves reacting 2,3-dichloroaniline with bis(2-chloroethyl)amine in the presence of p-toluene sulfonic acid and tetrabutylammonium (B224687) bromide in xylene at high temperatures. chemicalbook.com The resulting 1-(2,3-dichlorophenyl)piperazine can then be used in subsequent reactions to generate more complex piperidine (B6355638) derivatives. chemicalbook.com For instance, it can be reacted with carbamoyl (B1232498) chlorides in the presence of a phase transfer catalyst to produce trans N-{4-{2-[4-(2,3-dichlorophenyl)-piperazine-1-yl]-ethyl}-cyclohexyl}-carbamide derivatives. google.com

The synthesis of substituted pyrazoles often relies on the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. nih.govmdpi.com This method, first reported by Knorr in 1883, is a fundamental approach to constructing the pyrazole (B372694) ring system. nih.gov While the direct use of this compound in the synthesis of pyrazolyl-based carboxamide and urea (B33335) derivatives is not explicitly detailed in the provided context, the general synthetic strategies for pyrazoles suggest its potential as a precursor.

The formation of the pyrazole ring is typically followed by functionalization to introduce carboxamide or urea moieties. For example, chalcone-derived pyrazole molecules have been synthesized by reacting substituted chalcones with semicarbazide (B1199961) in a basic medium. researchgate.net This highlights a common strategy where the pyrazole core is first constructed and then elaborated to incorporate the desired functional groups.

Exploration of 2,3 Dichlorophenyl Hydrazine Derivatives in Medicinal Chemistry and Biological Research

Anti-Cancer Compound Development

The development of anti-cancer compounds from (2,3-Dichlorophenyl)hydrazine has been an area of scientific inquiry. Research has explored several mechanisms through which these derivatives may exert anti-neoplastic effects.

Tubulin Polymerization Inhibitors and Microtubule Dynamics Modulation

A comprehensive review of available scientific literature did not yield specific studies detailing the role of this compound derivatives as direct tubulin polymerization inhibitors or their specific effects on microtubule dynamics. While compounds that induce cell cycle arrest in the G2/M phase often function by disrupting microtubule function, direct evidence for this mechanism for this specific class of compounds is not presently available in peer-reviewed sources.

Cell Cycle Arrest and Mitotic Progression Interference

Research into hydrazonoyl halides, a class of compounds derived from hydrazines, has provided insights into their anti-cancer effects. Studies involving derivatives synthesized from dichlorophenyl precursors have demonstrated the ability to interfere with cell cycle progression. Specifically, certain hydrazonoyl halide derivatives have been shown to induce cell growth arrest at the G2/M phase in both MCF7 (human breast adenocarcinoma) and HCT116 (human colon carcinoma) cell lines. This arrest indicates an interference with the mitotic progression of cancer cells, a critical phase for cell division and proliferation.

Repression of Hedgehog-Dependent Cancer Pathways

Following a thorough search of scientific databases and literature, no specific research was found that directly implicates this compound derivatives in the repression of Hedgehog-dependent cancer pathways. The Hedgehog signaling pathway is a crucial regulator of cellular processes, and its inhibition is a target for cancer therapy; however, studies linking it to this particular chemical entity are not currently published.

Stimulation of Natural Killer Cell Cytotoxic Activity

An extensive review of research literature did not reveal any studies focused on the potential of this compound derivatives to stimulate the cytotoxic activity of Natural Killer (NK) cells. While enhancing NK cell function is a promising strategy in cancer immunotherapy, there is currently no available data to suggest that this compound derivatives are involved in this process.

Enzymatic Inhibition Studies

The inhibitory effects of this compound derivatives on specific enzymes have been a subject of study, revealing potential therapeutic applications.

Urease Inhibitory Potential

Derivatives of this compound have been identified as inhibitors of the urease enzyme. In one study, a series of arylmethylene hydrazine (B178648) derivatives bearing a 1,3-dimethylbarbituric moiety was synthesized and evaluated for urease inhibitory activity. Within this series, the 2,3-dichlorophenyl derivative was found to be a weaker inhibitor compared to other substituted phenyl derivatives in the same study.

In separate research, urea (B33335) and thiourea (B124793) derivatives of dipeptides were conjugated to a 2,3-dichlorophenyl piperazine moiety. Many of these synthesized analogues were found to be effective inhibitors of urease. Notably, thiourea conjugates with chloro substituents at the meta or para positions demonstrated predominant urease inhibitory activity, with one analogue proving to be approximately 10-fold more potent than the thiourea reference standard.

Data Table: Urease Inhibition by this compound Derivative

Compound IDDerivative ClassR GroupIC₅₀ (µM)
7jArylmethylene hydrazine-1,3-dimethylbarbituric acid2,3-Dichlorophenyl4.52 ± 0.31

IC₅₀ represents the half-maximal inhibitory concentration.

Alpha-Glucosidase Inhibitors and Structure-Activity Relationships

Derivatives of this compound have been investigated as potent inhibitors of alpha-glucosidase, an enzyme crucial for carbohydrate digestion. The inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes mellitus by controlling postprandial hyperglycemia. Research into coumarin-hydrazone hybrids, for instance, has demonstrated significant inhibitory potential, with many compounds exhibiting IC50 values substantially lower than the standard inhibitor, acarbose (B1664774) (IC50 = 873.34 ± 1.67 μM). One of the most potent compounds in a studied series was found to have an IC50 value of 2.39 ± 0.05 μM.

The structure-activity relationship (SAR) studies of these derivatives reveal several key features influencing their inhibitory activity. The hydrazone moiety is considered an essential pharmacophore for binding to the active site of the alpha-glucosidase enzyme. The nature and position of substituents on the phenyl ring attached to the hydrazone core play a critical role in determining the potency. For example, in a series of benzimidazole-thioquinoline derivatives, a 4-bromobenzyl substituent resulted in the most potent compound with an IC50 value of 28.0 ± 0.6 µM, approximately 30 times more potent than acarbose. The introduction of halogen groups, such as fluorine, at the meta or para positions of the benzyl ring also improved activity compared to the unsubstituted analog.

Similarly, studies on 3-aceto(benzo)hydrazide-1,2,4-triazine analogs showed that most compounds had stronger α-glucosidase inhibitory activity than acarbose. The most active compound in this series, N'-(5,6-diphenyl-1,2,4-triazin-3-yl)-4-methoxybenzohydrazide, exhibited an IC50 of 12.0 μM, which is 60 times more potent than acarbose. Molecular docking studies suggest that the triazine core and hydrazide motif interact with key residues in the enzyme's active site, such as Asp282, Trp481, and Asp616.

Interactive Table of Alpha-Glucosidase Inhibitory Activity:

Compound Type Substituent IC50 (µM) Reference
Coumarin-hydrazone hybrid Not specified 2.39 ± 0.05
Benzimidazole-thioquinoline 4-bromobenzyl 28.0 ± 0.6
Benzimidazole-thioquinoline Unsubstituted benzyl 153.7
3-aceto(benzo)hydrazide-1,2,4-triazine 4-methoxybenzoyl 12.0

Aldose Reductase (ALR2) Inhibitors and Selectivity

Aldose reductase (ALR2) is a key enzyme in the polyol pathway, which becomes overactivated during hyperglycemia, leading to diabetic complications. Consequently, ALR2 inhibitors are being developed to manage these complications. A significant challenge in the development of ALR2 inhibitors is achieving selectivity over the homologous enzyme aldehyde reductase (ALR1). ALR1 plays a vital role in detoxifying various aldehydes, and its non-selective inhibition can lead to toxicity.

Research into novel substituted thiosemicarbazones, which are structurally related to hydrazone derivatives of this compound, has shown promise in achieving selective ALR2 inhibition. For instance, a series of N-substituted thiosemicarbazones with phenolic moieties were synthesized, and one compound displayed strong and selective ALR2 inhibitory activity with an IC50 of 1.18 µM. The selectivity for ALR2 over ALR1 is a critical factor for the therapeutic potential of these inhibitors.

The structural features required for potent and selective ALR2 inhibition have been a subject of extensive research. Molecular docking studies have been employed to understand the interactions between inhibitors and the active sites of both ALR2 and ALR1. These studies help in designing compounds with improved selectivity by exploiting the subtle differences in the catalytic domains of the two enzymes. The development of non-carboxylic acid derivatives is also being explored to overcome the poor pharmacokinetic profiles often associated with carboxylic acid-based inhibitors.

cGAS Inhibitors for Innate Immune Modulation

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a crucial component of the innate immune system that detects cytosolic DNA. Upon binding to double-stranded DNA (dsDNA), cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates STING and downstream signaling cascades, leading to the production of type I interferons and other inflammatory cytokines. Overactivation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a promising target for therapeutic inhibition.

Small molecule inhibitors of cGAS are being developed to modulate this pathway. High-throughput screening has been utilized to identify compounds that can inhibit the enzymatic production of cGAMP by cGAS. These inhibitors can act by directly targeting the catalytic pocket of cGAS or by interfering with its ability to bind to dsDNA. While specific derivatives of this compound as cGAS inhibitors are not extensively documented in the provided search results, the broader class of small molecules is under active investigation. The development of potent and specific cGAS inhibitors holds therapeutic potential for treating conditions driven by excessive innate immune activation.

DNA Gyrase Inhibition in Antimicrobial Research

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, repair, and transcription, making it a well-validated target for antimicrobial agents. Inhibition of DNA gyrase leads to the disruption of these vital cellular processes and ultimately results in bacterial cell death. Hydrazone derivatives have been explored as potential DNA gyrase inhibitors.

A series of N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs, which feature a hydrazide core, were designed and synthesized as potential DNA gyrase inhibitors. Several of these compounds demonstrated potent inhibitory activity against DNA gyrase from both Staphylococcus aureus and Bacillus subtilis. For instance, one of the most active compounds exhibited IC50 values of 0.15 µg/mL and 0.25 µg/mL against S. aureus and B. subtilis DNA gyrase, respectively. There was a good correlation observed between the minimum inhibitory concentrations (MICs) against the bacteria and the IC50 values for DNA gyrase inhibition, indicating that the antibacterial activity is mediated through the inhibition of this enzyme.

Furthermore, quinazolin-4(3H)-one derivatives incorporating hydrazone scaffolds have also been investigated as antimicrobial agents targeting DNA gyrase. The most potent compounds in this class showed significant inhibition of E. coli DNA gyrase with IC50 values ranging from 3.19 to 4.17 µM.

Interactive Table of DNA Gyrase Inhibitory Activity:

Compound Series Target Organism IC50 (µg/mL) Reference
N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide S. aureus 0.15
N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide B. subtilis 0.25

Antimicrobial and Antimalarial Applications

Activity Against Non-Pathogenic Anaerobic Bacteria

The antimicrobial properties of hydrazone derivatives have been widely studied against a variety of bacterial strains. While much of the focus has been on pathogenic bacteria, the activity of these compounds against non-pathogenic anaerobic bacteria is also an area of interest. Hydrazide-hydrazone derivatives have demonstrated a broad spectrum of biological activities, including antibacterial effects. The azomethine group (–NH–N=CH–) present in hydrazones is crucial for their biological activity.

Studies on various hydrazone derivatives have reported their efficacy against both Gram-positive and Gram-negative bacteria. For example, certain 1,2-dihydropyrimidine derivatives containing a hydrazone moiety showed significant antibacterial activity with MIC values in the range of 0.08–1 µg/ml against a panel of bacteria. While specific data on non-pathogenic anaerobic bacteria is not detailed in the provided search results, the broad-spectrum activity of hydrazones suggests potential efficacy. The antimicrobial activity is influenced by the substituents on the aromatic rings of the hydrazone structure.

Evaluation of Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. Derivatives containing hydrazine and related scaffolds have been investigated for their potential antimalarial activity. Hybrid molecules combining a 4-aminoquinoline core with other heterocyclic systems have shown promise.

A series of hybrid 4-aminoquinoline-1,3,5-triazine derivatives were synthesized and evaluated for their in vitro antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (RKL-2) strains of P. falciparum. Several of these compounds displayed good activity against both strains. Similarly, hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole derivatives have also been explored, with some compounds showing increased potency against both K1 (chloroquine-resistant) and 3D7 strains.

Pyrazoline derivatives, which can be synthesized from chalcones and hydrazines, have also been identified as having excellent antimalarial activity. In one study, a substituted 3-styryl-2-pyrazoline derivative exhibited an IC50 of 0.101 µM against the chloroquine-sensitive 3D7 strain of P. falciparum. These findings suggest that scaffolds derived from or related to this compound are valuable starting points for the design of new antimalarial drugs.

Interactive Table of Antimalarial Activity:

Compound Series P. falciparum Strain IC50 (µM) Reference
Substituted 3-styryl-2-pyrazoline 3D7 (chloroquine-sensitive) 0.101
Substituted 3-styryl-2-pyrazoline 3D7 (chloroquine-sensitive) 0.177

Neuromodulatory and Receptor Ligand Research

The exploration of derivatives of this compound has led to the development of compounds with significant potential in neuromodulatory and receptor ligand research. These investigations have primarily focused on two key areas: the development of vanilloid receptor ligands and the synthesis of benzimidazole-based analogs as potential treatments for Alzheimer's disease.

Vanilloid Receptor Ligand Development

The transient receptor potential vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat and certain chemicals nih.govnih.gov. The activation of TRPV1 channels on sensory neurons leads to the sensation of pain, and prolonged activation results in a desensitization state, which has therapeutic potential for pain relief nih.govnih.gov. Consequently, the development of TRPV1 ligands, both agonists and antagonists, has been an active area of research for the management of chronic pain and other conditions nih.govnih.gov.

While various compounds have been investigated as TRPV1 modulators, the direct development of vanilloid receptor ligands from this compound is not extensively documented in publicly available research. The focus of medicinal chemistry in this area has been on other structural scaffolds to achieve potent and selective TRPV1 activity.

Benzimidazole-Based Analogs as Anti-Alzheimer's Disease Compounds

A more fruitful application of this compound derivatives in neuromodulatory research has been in the synthesis of benzimidazole-based analogs as potential therapeutic agents for Alzheimer's disease. Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss semanticscholar.org. One of the key pathological hallmarks of the disease is the deficiency of the neurotransmitter acetylcholine. Therefore, inhibiting the enzymes responsible for its degradation, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BchE), is a primary therapeutic strategy nih.govnih.gov.

Researchers have synthesized and evaluated various series of benzimidazole (B57391) derivatives for their ability to inhibit these cholinesterase enzymes.

Synthesis and Evaluation of Benzimidazole-Based Thiosemicarbazides and Schiff Bases:

In one study, two new series of benzimidazole derivatives, thiosemicarbazides and Schiff bases, were synthesized and evaluated as potential Alzheimer's inhibitors nih.gov. The synthesis involved a multi-step process starting from 1H-benzimidazole-2-thiol nih.gov. The resulting compounds were then tested for their in vitro inhibitory activity against AChE and BchE.

Several of the synthesized analogs demonstrated good to moderate inhibitory activity when compared to the standard drug, donepezil nih.gov. Notably, analogs containing chloro groups on the phenyl ring showed enhanced activity. For instance, analog 2e , which possesses two chlorine atoms at the 3 and 4 positions of the phenyl ring, was identified as the most active compound in the Schiff base series, with IC₅₀ values of 0.60 ± 0.05 µM for AChE and 2.20 ± 0.10 µM for BchE nih.gov. Similarly, in the thiosemicarbazide (B42300) series, analogs 1c and 1g , also featuring chloro substituents, were the most potent inhibitors nih.gov.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BchE) Inhibitory Activity of Selected Benzimidazole-Based Analogs

CompoundAChE IC₅₀ (µM)BchE IC₅₀ (µM)
Donepezil (Standard) 0.016 ± 0.124.5 ± 0.11
Analog 2e 0.60 ± 0.052.20 ± 0.10

Data sourced from a study on benzimidazole-based analogs as anti-Alzheimer's disease compounds nih.gov.

Benzimidazole-Oxazole Hybrids as Cholinesterase Inhibitors:

Another line of research has focused on the synthesis of hybrid molecules combining the benzimidazole and oxazole scaffolds nih.gov. This molecular hybridization approach aims to integrate the pharmacophoric features of both moieties to create potent inhibitors of AChE and BchE.

The synthesized benzimidazole-oxazole analogs exhibited a wide range of inhibitory potentials against both enzymes, with some compounds showing significantly higher activity than the reference drug, donepezil nih.gov. The most active compounds, analogs 9 and 14 , displayed IC₅₀ values of 0.10 ± 0.050 µM and 0.20 ± 0.050 µM against AChE, and 0.20 ± 0.050 µM and 0.30 ± 0.050 µM against BuChE, respectively nih.gov. Structure-activity relationship (SAR) studies revealed that the nature, number, and position of substituents on the phenyl ring, as well as their electron-donating or -withdrawing properties, played a crucial role in determining the inhibitory activity nih.gov.

Table 2: Inhibitory Potentials of the Most Active Benzimidazole-Oxazole Analogs against AChE and BuChE

CompoundAChE IC₅₀ (µM)BuChE IC₅₀ (µM)
Donepezil (Standard) 2.16 ± 0.124.50 ± 0.11
Analog 9 0.10 ± 0.0500.20 ± 0.050
Analog 14 0.20 ± 0.0500.30 ± 0.050

Data sourced from a study on benzimidazole-based oxazole analogues as cholinesterase inhibitors nih.gov.

The promising results from these studies highlight the potential of benzimidazole derivatives, which can be synthesized from precursors like this compound, as a valuable scaffold for the development of novel and effective anti-Alzheimer's disease agents. Further research, including in vivo studies and optimization of the lead compounds, is warranted to translate these findings into clinical applications.

Computational Chemistry and Structural Biology Approaches in Studying 2,3 Dichlorophenyl Hydrazine Derivatives

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. This method is crucial for understanding the binding modes and affinities of potential drug candidates.

Molecular docking simulations have been employed to evaluate the binding affinity of (2,3-Dichlorophenyl)hydrazine derivatives and related compounds with a range of therapeutically relevant enzymes.

Urease: A study on arylmethylene hydrazine (B178648) derivatives bearing a 1,3-dimethylbarbituric moiety identified a 2,3-dichlorophenyl derivative that exhibited inhibitory activity against urease. Molecular modeling revealed that this derivative could not provide the proper interaction with key residues Arg609 and Cys592, which are part of the urease active site flap, resulting in lower inhibitory activity compared to other derivatives in the series. The calculated Gibbs free binding energy for this derivative was -39.52 kcal/mol, which was less favorable than more potent inhibitors in the same study.

Tubulin: While specific docking studies on this compound derivatives with tubulin are not extensively documented, research on related thiophene (B33073) hydrazone derivatives has shown their potential as tubulin polymerization inhibitors. These studies indicate that hydrazone-based compounds can bind to the colchicine (B1669291) binding site of β-tubulin, stabilized by hydrophobic and hydrogen bonding interactions. For instance, a potent thiophene hydrazone derivative exhibited a dock score of -7.05 kcal/mol and a binding energy of -90.96 kcal/mol. tandfonline.com This suggests that a this compound scaffold could be similarly explored for its potential to interact with this key cancer target.

α-Glucosidase: Computational analyses of various hydrazine derivatives have demonstrated their potential as α-glucosidase inhibitors. For example, highly fluorinated 2-imino-1,3-thiazoline derivatives, which can be synthesized from thioureas and are structurally related to hydrazine derivatives, have shown significant inhibitory potential. One potent compound from this class exhibited a binding energy of -11.1 kcal/mol, which was superior to the standard drug acarbose (B1664774). biorxiv.org These findings suggest that the hydrazine moiety can be a key pharmacophore for interacting with the active site of α-glucosidase. biorxiv.org

Aldose Reductase: Molecular modeling studies on various aldose reductase inhibitors have highlighted the importance of specific structural features for binding affinity. Phenyl-based scaffolds, similar to what would be found in this compound derivatives, are crucial for π-π interactions with aromatic amino acid residues like Trp111 and Trp20 in the enzyme's active site. ijddd.com The design of novel inhibitors often focuses on optimizing these interactions to enhance potency. ijddd.comfrontiersin.org

DNA Gyrase: Structure-based molecular docking has been successfully used to identify novel, drug-like small molecules that inhibit DNA gyrase, a key bacterial enzyme. ijddd.com These studies often target sites distinct from those of known inhibitors like quinolones. ijddd.com Hydrazine derivatives have been investigated as potential DNA gyrase inhibitors, with docking studies helping to understand the structure-activity relationships and guide further optimization. researchgate.net For example, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs have been designed and evaluated as potential DNA gyrase inhibitors, with docking simulations used to explore their binding modes at the enzyme's active site. researchgate.net

Table 1: Illustrative Binding Affinities of Hydrazine Derivatives with Target Enzymes

Derivative Class Target Enzyme Method Predicted Binding Affinity (kcal/mol) Key Interacting Residues
Arylmethylene hydrazine Urease Molecular Docking -39.52 Arg609, Cys592
Thiophene hydrazone Tubulin Molecular Docking -90.96 (Binding Energy) Lys352, Cys241, Asn349, Asn258 tandfonline.com
Fluorinated 2-imino-1,3-thiazoline α-Glucosidase Computational Analysis -11.1 Not Specified biorxiv.org
Phenyl(6-phenylpyrazin-2-yl)methanone Aldose Reductase Molecular Docking Not Specified Trp111, Trp20 ijddd.com
N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide DNA Gyrase Molecular Docking Not Specified Not Specified researchgate.net

In silico models are pivotal in understanding the structure-activity relationships (SAR) of this compound derivatives, providing insights into how chemical modifications influence their biological activity. For instance, in the case of arylmethylene hydrazine derivatives as urease inhibitors, it was observed that the 2,3-dichlorophenyl derivative was a weaker inhibitor compared to other phenyl derivatives in the series. nih.gov This suggests that the position and electronic nature of substituents on the phenyl ring play a critical role in the inhibitory potency.

Quantitative structure-activity relationship (QSAR) studies on diacylhydrazine derivatives have indicated that electronic parameters are a major factor affecting their inhibition activities. researchgate.net Similarly, for aldose reductase inhibitors, QSAR analyses have shown that atomic Sanderson electronegativity, van der Waals volume, and charge distribution are decisive for their inhibitory activity. ijddd.com These computational models allow for the prediction of the activity of novel compounds and guide the synthesis of more effective inhibitors.

Molecular Dynamics Simulations for Conformational Stability and Binding Modes

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of ligand-protein complexes over time, providing valuable information on their conformational stability and binding modes. frontiersin.org For hydrazone-schiff bases bearing a benzimidazole (B57391) scaffold, MD simulations have been used to validate the binding affinity and stability of the ligand-receptor complex, highlighting the key interactions that contribute to the biological activity. frontiersin.org

In the context of aldose reductase inhibitors, MD simulations have revealed that potent compounds can possess stable dynamics with excellent binding free energy scores. frontiersin.org These simulations can also elucidate how inhibitors induce conformational changes in the target protein, which can be crucial for their inhibitory mechanism. frontiersin.org The application of MD simulations to this compound derivatives could provide a deeper understanding of their interactions with target enzymes, complementing the static picture provided by molecular docking.

Computational Design and Optimization of Novel Inhibitors

Computational tools are increasingly being used for the de novo design and optimization of novel inhibitors based on promising scaffolds like this compound. Structure-based drug design, in combination with molecular simulation and free energy calculations, has been employed to identify and optimize hit molecules against targets such as aldose reductase. tandfonline.comnih.gov

Fragment-based drug design is another powerful computational approach where fragments from known active compounds are used as building blocks to design novel inhibitors. nih.gov This strategy, combined with techniques like R group enumeration and bioisostere replacement, can be used to optimize the potency and selectivity of lead compounds. nih.gov The this compound core can serve as a starting fragment for the computational design of new inhibitors for various therapeutic targets.

Active Site Characterization and Species Selectivity Determination

Computational methods play a crucial role in characterizing the active sites of target enzymes and in determining the species selectivity of inhibitors. For instance, in the study of urease inhibitors, molecular docking can reveal the key amino acid residues within the active site that are essential for ligand binding. nih.gov By comparing the active site architectures of urease from different species (e.g., bacterial vs. plant), it is possible to design inhibitors that are selective for the pathogenic species, thereby minimizing off-target effects.

Similarly, for DNA gyrase, which is a bacterial-specific target, 3D-pharmacophore models can be developed to identify molecules that are selective for the bacterial enzyme over its human homolog, topoisomerase II. mdpi.com This in silico profiling is critical in the early stages of drug discovery to avoid potential toxicity. mdpi.com The application of these computational approaches to this compound derivatives can help in designing species-selective inhibitors with improved safety profiles.

Advanced Analytical Methodologies for the Characterization of 2,3 Dichlorophenyl Hydrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as protons (¹H) and carbon-13 (¹³C). wikipedia.orgbhu.ac.in

Proton NMR (¹H NMR) spectroscopy is instrumental in determining the structure of molecules by providing information on the number, environment, and connectivity of hydrogen atoms. wikipedia.org The spectrum of a (2,3-Dichlorophenyl)hydrazine derivative, for example, will display distinct signals corresponding to the protons of the dichlorophenyl ring, the hydrazine (B178648) moiety, and any other substituent groups.

Key parameters in a ¹H NMR spectrum include:

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons on the aromatic ring are typically deshielded and appear at higher chemical shifts (downfield), usually in the range of 6.5-8.5 ppm. The presence of electron-withdrawing chlorine atoms influences the precise shifts of the remaining aromatic protons. Protons attached to nitrogen (N-H) often appear as broad signals whose position can vary depending on solvent, concentration, and temperature.

Integration: The area under each signal is proportional to the number of protons it represents, allowing for a quantitative assessment of the different types of protons in the molecule. organicchemistrydata.org

Spin-Spin Coupling (J): This phenomenon results in the splitting of signals into multiplets (e.g., doublets, triplets, quartets) and provides information about adjacent, non-equivalent protons. The magnitude of the coupling constant (J), measured in Hertz (Hz), helps to establish the connectivity of atoms within the molecule. For instance, the protons on the dichlorophenyl ring will exhibit coupling patterns (e.g., doublet of doublets) that are characteristic of their relative positions.

For instance, in the structural analysis of (E)-1-(2,6-dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine, a related compound, the ¹H NMR spectrum (in DMSO-d₆) showed signals for the aromatic protons between 7.00 and 8.20 ppm, a signal for the imine proton (-CH=) at 8.40 ppm, and the N-H proton signal at 9.95 ppm. nih.gov

Table 1: Illustrative ¹H NMR Data for a Dichlorophenylhydrazine Derivative

Proton TypeChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Aromatic-H7.00 - 8.20multiplet7H-
Imine-CH8.40singlet1H-
Hydrazine-NH9.95singlet1H-
Data is illustrative for (E)-1-(2,6-dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine. nih.gov

Carbon-13 NMR spectroscopy provides direct information about the carbon framework of a molecule. udel.edu Since the natural abundance of the ¹³C isotope is low (~1.1%), spectra are typically acquired using proton-decoupling techniques, which results in each chemically non-equivalent carbon atom appearing as a single sharp line. bhu.ac.in This simplifies the spectrum and allows for the determination of the number of unique carbon environments. savemyexams.com

The chemical shift (δ) of a carbon atom in ¹³C NMR is highly sensitive to its electronic environment and hybridization state.

Aromatic Carbons: Carbons within the dichlorophenyl ring typically resonate in the 110-150 ppm region. The carbons directly bonded to chlorine atoms (C-Cl) are significantly influenced by the electronegativity of the halogen.

Other Carbons: Carbons in other functional groups, such as the C=N of a hydrazone derivative, will have characteristic chemical shifts (e.g., 130-160 ppm).

In the analysis of (E)-1-(2,6-dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine, the ¹³C NMR spectrum revealed signals for the various aromatic carbons and the imine carbon within the expected ranges, from approximately 119 to 149 ppm. nih.gov This data is crucial for confirming the carbon skeleton of the molecule.

Table 2: Representative ¹³C NMR Chemical Shifts for a Dichlorophenylhydrazine Derivative

Carbon TypeChemical Shift (δ, ppm)
Aromatic C-H & C-N119.90 - 138.01
Aromatic C-Cl132.11
Aromatic C-NO₂149.00
Imine C=N137.50
Data is illustrative for (E)-1-(2,6-dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million. This precision allows for the unambiguous determination of a compound's elemental formula. Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, providing a characteristic "fingerprint" for the molecule. HREI-MS combines these features to offer definitive structural information.

By measuring the exact mass of the molecular ion (M⁺), the elemental composition can be calculated. For a derivative of this compound, the presence of two chlorine atoms results in a distinctive isotopic pattern for the molecular ion peak, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1, which is a clear indicator of a dichlorinated compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. d-nb.info It is exceptionally useful for analyzing complex mixtures, assessing purity, and confirming the identity of compounds. researchgate.net

In a typical LC-MS analysis, the sample is first separated on an LC column. The eluent from the column is then introduced into the mass spectrometer. The MS detector provides a mass spectrum for each component as it elutes from the column.

Tandem Mass Spectrometry (MS/MS) adds another layer of specificity. researchgate.net In an MS/MS experiment, a specific ion (a "parent" or "precursor" ion) is selected from the first mass analyzer, subjected to fragmentation, and the resulting "daughter" or "product" ions are analyzed in a second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM) when specific transitions are monitored, is highly selective and sensitive, making it ideal for confirming the identity of a target compound even at trace levels and for quantifying impurities. d-nb.info This is particularly relevant in the analysis of hydrazine derivatives, which can be present as impurities in pharmaceutical products. d-nb.infochromforum.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov It works by measuring the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of the bonds within the molecule. copbela.orgpressbooks.pub

The IR spectrum of this compound and its derivatives will show characteristic absorption bands that confirm the presence of key functional groups:

N-H Stretching: The hydrazine moiety (R₂N-NH₂) will exhibit characteristic N-H stretching vibrations. Primary amines and hydrazines typically show two bands in the 3300-3500 cm⁻¹ region (one for asymmetric and one for symmetric stretching), while secondary amines (and N-substituted hydrazines) show a single band. pressbooks.pub These bands are generally sharper and less intense than O-H bands. pressbooks.pub

C=C Stretching (Aromatic): The dichlorophenyl ring will give rise to several absorption bands in the 1450-1600 cm⁻¹ region, which are characteristic of aromatic C=C bond stretching.

C-N Stretching: The stretching vibration of the C-N bond typically appears in the 1250-1335 cm⁻¹ range for aromatic amines.

C-Cl Stretching: The carbon-chlorine bond stretch is found in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. oregonstate.edu

For hydrazone derivatives (containing a C=N bond), an additional C=N stretching band would be expected around 1620-1690 cm⁻¹. The IR spectrum of one such derivative, (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine, showed a distinct N-H absorption band at 3355 cm⁻¹ and aromatic C=C bands at 1613 and 1580 cm⁻¹. mdpi.com

Table 3: General IR Absorption Frequencies for Functional Groups in this compound and its Derivatives

Functional GroupBond VibrationCharacteristic Absorption Range (cm⁻¹)
HydrazineN-H stretch3300 - 3500
Aromatic RingC=C stretch1450 - 1600
Aromatic AmineC-N stretch1250 - 1335
Aryl HalideC-Cl stretch600 - 800
Hydrazone (derivative)C=N stretch1620 - 1690

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the separation, identification, and purity assessment of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed, each offering distinct advantages depending on the analyte's properties and the analytical goals.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is a powerful and widely used method for analyzing non-volatile and thermally sensitive compounds like phenylhydrazine (B124118) derivatives. The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (like C18) and a polar mobile phase.

Detailed research has focused on developing and validating HPLC methods for the quality control of chlorophenylhydrazine isomers. For instance, a validated RP-HPLC method successfully separated 2-chlorophenylhydrazine (2-CPH) and 3-chlorophenylhydrazine (3-CPH) from other related impurities. rasayanjournal.co.inresearchgate.net The method demonstrated high sensitivity, with a Limit of Detection (LOD) for 2-CPH reported at 0.02%. rasayanjournal.co.inresearchgate.net Such methods are crucial for ensuring the purity of starting materials and intermediates in synthetic processes. rasayanjournal.co.in The specificity of these methods is often confirmed using a photodiode array (PDA) detector, which provides spectral information and allows for peak purity analysis. rasayanjournal.co.in

For derivatives such as 1-(2,3-dichlorophenyl)piperazine (B491241), HPLC methods have been established using octadecylsilane bonded silica gel columns with a mobile phase consisting of a phosphate buffer and acetonitrile. google.com Detection is typically carried out using a UV detector at a specific wavelength, such as 254 nm, where the aromatic rings of the compounds exhibit strong absorbance. google.com To enhance sensitivity, especially for trace-level analysis, derivatization with reagents that introduce a highly responsive chromophore can be employed. scribd.comgoogle.com

Gas Chromatography (GC):

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is suitable for volatile and thermally stable compounds. For many hydrazine derivatives, derivatization is necessary to increase their volatility and thermal stability, as well as to improve chromatographic behavior and detection sensitivity. researchgate.netunimi.ittandfonline.comtandfonline.comcore.ac.uk For example, dichlorophenylhydrazine has been used as a derivatizing agent for aldehydes like 4-hydroxy-2-nonenal (HNE). unimi.ittandfonline.comtandfonline.comcore.ac.uk The resulting hydrazone derivative is more amenable to GC analysis. unimi.ittandfonline.com

When analyzing derivatives of this compound, a GC-MS system provides both retention time data for identification and mass spectra for structural confirmation. unimi.ittandfonline.com The use of sensitive detectors, such as the electron capture detector (GC-ECD), is particularly effective for halogenated compounds like dichlorophenylhydrazones, allowing for detection at picomole levels. unimi.ittandfonline.com

The table below summarizes typical conditions used in chromatographic analysis for phenylhydrazine compounds and their derivatives.

TechniqueStationary Phase (Column)Mobile Phase / Carrier GasDetectorApplication ExampleReference
RP-HPLCWaters X-Bridge C18 (250 mm × 4.6 mm, 3.5 µm)Acetonitrile and Disodium hydrogen phosphate bufferPhotodiode Array (PDA)Separation of 2-Chlorophenylhydrazine and 3-Chlorophenylhydrazine isomers rasayanjournal.co.in
RP-HPLCOctadecylsilane bonded silica gelAcetonitrile / Phosphate buffer (pH 5.5)UV (254 nm)Detection of 1-(2,3-dichlorophenyl)piperazine and related substances google.com
GC-MS / GC-ECDCapillary Column (e.g., DB-5)HeliumMass Spectrometer (MS) or Electron Capture Detector (ECD)Analysis of HNE derivative with 3,5-dichlorophenylhydrazine unimi.ittandfonline.com

Biophysical Techniques for Binding Kinetics and Thermodynamics (e.g., Surface Plasmon Resonance)

Understanding the molecular recognition events between derivatives of this compound and their biological targets is critical in fields like drug discovery. Biophysical techniques provide quantitative insights into the dynamics and energetics of these interactions.

Surface Plasmon Resonance (SPR):

SPR is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions. malvernpanalytical.commdpi.com The method involves immobilizing one interacting partner (the "ligand," typically a target protein) onto a sensor chip surface, while the other partner (the "analyte," such as a derivative of this compound) flows over this surface in a solution. malvernpanalytical.com Binding events cause a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. mdpi.com

A typical SPR experiment generates a sensorgram, a plot of the response signal versus time, which is analyzed to determine key kinetic parameters:

Association rate constant (kₐ or kₒₙ): Describes the rate at which the analyte binds to the immobilized ligand. malvernpanalytical.combmglabtech.com

Dissociation rate constant (kₔ or kₒff): Describes the rate at which the analyte-ligand complex breaks apart. malvernpanalytical.combmglabtech.com

Equilibrium dissociation constant (Kₗ): Calculated as the ratio kₔ/kₐ, it reflects the affinity of the interaction, with lower Kₗ values indicating higher affinity. malvernpanalytical.com

Knowledge of these rates, particularly the dissociation rate (or its inverse, the residence time), is crucial as it often correlates better with a compound's biological efficacy than affinity alone. mdpi.comnih.gov

Thermodynamic Characterization:

While SPR provides kinetic data, a complete understanding of the binding process requires thermodynamic analysis. nih.govresearchgate.net Isothermal Titration Calorimetry (ITC) is a primary technique for directly measuring the heat changes associated with binding events. nih.govresearchgate.net In an ITC experiment, a solution of the ligand is titrated into a solution containing the binding partner, and the heat absorbed or released is measured. researchgate.net This allows for the direct determination of:

Binding Enthalpy (ΔH): The change in heat upon complex formation. nih.gov

Binding Entropy (ΔS): The change in disorder of the system upon binding. nih.gov

Gibbs Free Energy of Binding (ΔG): Which relates enthalpy and entropy (ΔG = ΔH - TΔS) and is logarithmically related to the binding affinity (Kₗ). blopig.com

These thermodynamic parameters provide a complete energetic profile of the interaction, revealing the driving forces (whether enthalpic or entropic) behind the binding event. nih.govresearchgate.net This information is invaluable for the rational design and optimization of derivatives to improve their binding characteristics.

The following table outlines the key parameters obtained from these biophysical techniques.

TechniqueParameterSymbolDescriptionReference
Surface Plasmon Resonance (SPR)Association Rate Constantkₐ (or kₒₙ)Rate of complex formation (units: M⁻¹s⁻¹) malvernpanalytical.combmglabtech.com
Dissociation Rate Constantkₔ (or kₒff)Rate of complex decay (units: s⁻¹) malvernpanalytical.combmglabtech.com
Equilibrium Dissociation ConstantKₗMeasure of binding affinity (units: M); calculated as kₔ/kₐ malvernpanalytical.com
Isothermal Titration Calorimetry (ITC)Binding EnthalpyΔHHeat change upon binding (units: kcal/mol or kJ/mol) nih.govresearchgate.net
Binding EntropyΔSChange in the system's disorder upon binding (units: cal/mol·K or J/mol·K) nih.govresearchgate.net
Gibbs Free EnergyΔGOverall energy change, indicating binding spontaneity blopig.com

X-ray Based Characterization for Catalyst Properties (e.g., XPS for Palladium Catalysts)

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira, are essential synthetic tools for creating carbon-carbon bonds and are frequently used in the synthesis of complex molecules derived from starting materials like this compound. mdpi.commdpi.comlibretexts.org The performance of these reactions is critically dependent on the properties of the palladium catalyst. X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive analytical technique used to investigate the chemical and electronic state of these catalysts.

XPS operates by irradiating the catalyst surface with a beam of X-rays, which causes the emission of core-level electrons. By measuring the kinetic energy of these emitted photoelectrons, one can determine their binding energy. This binding energy is unique to each element and is sensitive to the element's local chemical environment and oxidation state.

For palladium catalysts, XPS provides crucial information regarding:

Oxidation State: The binding energy of the Pd 3d core level electrons is a direct indicator of the palladium's oxidation state. For example, metallic palladium (Pd(0)), which is often the active catalytic species, can be distinguished from its oxidized form, Pd(II). researchgate.netresearchgate.net This is vital for understanding the catalyst's activation process and its state during the catalytic cycle.

Surface Composition: XPS can quantify the elemental composition on the catalyst's surface, confirming the presence of palladium and supporting materials, and detecting any surface contaminants or poisons that could lead to deactivation. scispace.com

Ligand Effects: In palladium complexes, the binding energy of the palladium can be influenced by the electronic properties of the coordinating ligands. mdpi.com XPS can help characterize these electronic effects, which are known to significantly impact the catalyst's activity and stability.

Catalyst Deactivation: The technique is also used to study catalyst deactivation mechanisms. scispace.com By analyzing used catalysts, XPS can identify changes in the palladium oxidation state, the formation of inactive palladium species, or the deposition of carbonaceous residues ("coking") on the surface that block active sites. scispace.com

This detailed surface characterization is essential for developing more efficient, stable, and reusable palladium catalysts for synthetic applications involving this compound and its derivatives.

The table below summarizes the information derived from XPS analysis of a palladium catalyst.

XPS MeasurementInformation ObtainedImportance in CatalysisReference
Pd 3d Core Level SpectrumBinding energies of Pd 3d₅/₂ and 3d₃/₂ electronsDetermines the oxidation state (e.g., Pd(0), Pd(II)) of the palladium species on the surface. researchgate.netresearchgate.net
Survey ScanIdentification of all elements present on the catalyst surfaceConfirms catalyst composition and detects surface impurities or poisons. researchgate.net
High-Resolution Scans of Other Elements (e.g., C 1s, O 1s, P 2p)Chemical state of support material and ligandsCharacterizes the interaction between palladium and its support/ligands, and identifies the nature of surface deposits. researchgate.net
Analysis Before and After ReactionChanges in oxidation state, surface composition, and chemical environmentInvestigates catalyst stability, activation processes, and mechanisms of deactivation like sintering or coking. researchgate.netscispace.com

Future Directions and Interdisciplinary Research Frontiers for 2,3 Dichlorophenyl Hydrazine Research

Integration of Green Chemistry Principles in Synthetic Strategies

Traditional synthetic routes for arylhydrazines often involve multi-step processes that may utilize harsh reagents and generate significant waste. The future of (2,3-dichlorophenyl)hydrazine synthesis will likely be guided by the principles of green chemistry, aiming to develop more environmentally benign and efficient methodologies. egranth.ac.inresearchgate.net Key areas of focus include the adoption of solvent-free reaction conditions, the use of alternative energy sources like microwave irradiation, and the improvement of atom economy. researchgate.net

Microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times and improve yields in the preparation of hydrazides, a class of compounds related to hydrazines. researchgate.net This approach is more energy-efficient compared to conventional heating methods. egranth.ac.in The development of one-pot syntheses, where reactants are converted into a product through successive reactions in a single reactor, further minimizes the need for purification of intermediates, thereby reducing solvent use and waste. researchgate.net

Table 1: Comparison of Conventional vs. Green Synthesis Metrics for Hydrazide Production

MetricConventional MethodGreen Method (Microwave-Assisted)Improvement
Number of Steps TwoOne50% Reduction
Heating Time 6-9 hours60-200 seconds162-360 times less
Energy Consumption (KWh) 6-90.015-0.050180-400 times less
E(nvironmental) Factor 4.50.393.3% Reduction
Atom Economy (%) 62.379.116.8% Increase
Reaction Mass Efficiency (%) 16.069.253.2% Increase

This table illustrates the potential improvements in efficiency and environmental impact by applying green chemistry principles to the synthesis of hydrazine (B178648) derivatives, based on data from related compound syntheses. researchgate.net

Development of Advanced Catalytic Systems for Novel Transformations

The reactivity of the hydrazine moiety in this compound opens avenues for a wide range of chemical transformations. Future research will likely focus on employing advanced catalytic systems to harness this reactivity for novel applications. Catalytic transfer hydrogenation, which uses hydrazine as a hydrogen source, is a powerful technique for the selective reduction of various functional groups, including nitro compounds, alkenes, and nitriles. researchgate.net Developing novel metal-catalyzed, organocatalytic, or photocatalytic systems could enable more efficient and selective transformations involving this compound as a reactant or reagent. researchgate.net

For instance, transition-metal catalysts, such as those based on nickel, copper, or ruthenium, have been developed for C-N coupling reactions and the synthesis of substituted hydrazides. organic-chemistry.org Applying these systems to this compound could facilitate its coupling with various aryl halides or other electrophiles, providing access to a diverse library of complex molecules. The challenge lies in optimizing these catalytic systems to accommodate the specific electronic properties and potential steric hindrance conferred by the 2,3-dichloro substitution pattern.

Table 2: Overview of Potential Catalytic Transformations for this compound

Catalyst TypeTransformationPotential Application
Ruthenium or Rhodium Complexes Transfer HydrogenationSelective reduction of functional groups in complex molecules using the hydrazine moiety as a hydrogen donor. researchgate.net
Copper(I) Iodide (CuI) N-ArylationSynthesis of tri- and tetra-substituted hydrazines by coupling with aryl halides. organic-chemistry.org
Nickel(II)-Bipyridine Complex Photochemical C-N CouplingFormation of arylhydrazines from (hetero)aryl chlorides under mild, light-mediated conditions. organic-chemistry.org
Organocatalysts Hydrazone Formation/CyclizationMetal-free synthesis of heterocycles like pyrazoles and indoles.

Exploration of Multi-Target Directed Ligands and Polypharmacology

The concept of polypharmacology, where a single drug is designed to interact with multiple biological targets, is a promising strategy for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. nih.govnih.gov Multi-target-directed ligands (MTDLs) are single chemical entities that combine two or more pharmacophores to achieve this effect. nih.gov

This compound serves as a valuable scaffold for developing MTDLs. Its hydrazine group is a key precursor for synthesizing a vast array of heterocyclic structures, such as indoles (via Fischer indole (B1671886) synthesis), pyrazoles, and triazoles, which are privileged structures in medicinal chemistry. egranth.ac.in The dichlorinated phenyl ring can be modified to interact with specific target proteins, while the heterocyclic core derived from the hydrazine can be designed to bind to a second, distinct target. nih.gov The design of MTDLs leverages existing knowledge of target pathology and chemical scaffolds, aiming to create compounds with a superior therapeutic profile and a reduced risk of drug-drug interactions compared to combination therapies. nih.govnih.gov

Potential Contributions to Materials Science

The applications of this compound and its derivatives extend beyond pharmaceuticals into the realm of materials science. Hydrazones, formed by the condensation of hydrazines with aldehydes or ketones, possess unique electronic and coordination properties that make them attractive for developing new materials. smolecule.com

The ability of the hydrazone linkage to participate in hydrogen bonding and to coordinate with metal ions can be exploited to construct supramolecular assemblies, polymers, and metal-organic frameworks (MOFs). These materials could find applications as sensors, catalysts, or in optoelectronic devices. The presence of the dichlorophenyl group can further tune the material's properties, such as its solubility, thermal stability, and solid-state packing, offering a modular approach to material design.

Translational Research and Lead Optimization in Drug Discovery

In the drug discovery pipeline, translational research bridges the gap between basic scientific discoveries and their application in clinical practice. technologynetworks.com A compound derived from this compound that shows promising activity in initial screenings (a "hit") must undergo a rigorous process of lead optimization to become a viable preclinical candidate. nih.govunc.edu

Lead optimization is an iterative process of refining a compound's chemical structure to improve its pharmacological and pharmacokinetic properties. unc.educriver.com This involves enhancing its potency and selectivity for the intended biological target while minimizing off-target effects and toxicity. unc.edu Key parameters such as metabolic stability, solubility, and cell permeability (collectively known as ADME properties) are systematically evaluated and improved through chemical modification. criver.com Computational tools and cellular pharmacodynamic assays play a crucial role in guiding this process, helping to prioritize modifications and accelerate the development of a safe and effective drug candidate. researcher.life

Table 3: Key Stages in the Lead Optimization of a this compound-Derived Compound

StageObjectiveKey Parameters to Optimize
Hit-to-Lead Confirm activity and establish a structure-activity relationship (SAR).Potency (e.g., IC₅₀, EC₅₀), initial selectivity, physicochemical properties (LogP, solubility). criver.com
Lead Optimization Improve drug-like properties to generate a preclinical candidate.Potency, selectivity against related targets, metabolic stability (e.g., CYP450 inhibition), permeability (e.g., Caco-2 assay), in vivo pharmacokinetics (PK). unc.educriver.com
Preclinical Development Evaluate safety and efficacy in animal models.In vivo efficacy, toxicity studies, formulation development. technologynetworks.com

Q & A

Q. What is the most reliable synthetic route for (2,3-dichlorophenyl)hydrazine?

The Fischer indole synthesis is widely used. Starting with 2,3-dichloroaniline, diazotization with nitrous acid followed by reduction using stannous chloride (SnCl₂) in a one-pot reaction yields this compound. Flash chromatography is employed for purification, achieving acceptable yields (specific yields not quantified in evidence) .

Q. Which analytical methods are recommended for characterizing this compound and its derivatives?

Key techniques include:

  • ¹H/¹³C NMR : To confirm hydrazine proton signals (e.g., δ 8.40 ppm for NH in DMSO-d₆) and aromatic substituents .
  • IR spectroscopy : Identifies N-H stretches (e.g., ν ~3270 cm⁻¹ for hydrazine groups) .
  • Mass spectrometry (EI-MS) : Determines molecular ion peaks (e.g., m/z 279.1 [M⁺●] for indole derivatives) .

Q. How can impurities like isomeric byproducts be removed during synthesis?

Recrystallization from dimethylformamide (DMF) effectively isolates the target compound from contaminants, as demonstrated in the purification of 5-nitro-3-(3,4-dichlorophenyl)-1H-indazole hydrochloride, where (2,3-dichlorophenyl)-1H-indazole isomers were removed .

Advanced Research Questions

Q. How can reaction yields be optimized in Fischer indole syntheses involving this compound?

Comparative data from literature:

MethodStarting MaterialYieldKey ConditionsReference
Fischer indole synthesis2,3-Dichloroaniline~70-80%SnCl₂ reduction, flash chromatography
Hydrazone derivatizationHydrazine hydrochloride79%Reflux in ethanol, NMR-guided isolation

Key factors:

  • Use of stoichiometric SnCl₂ for efficient reduction .
  • Solvent selection (e.g., DMF for recrystallization) to minimize side products .

Q. What strategies address isomer contamination in indole derivatives synthesized from this compound?

  • Chromatographic separation : Flash chromatography with polar solvents (e.g., ethyl acetate/hexane) resolves positional isomers .
  • Crystallization : DMF selectively precipitates the desired isomer, as shown in indazole synthesis .
  • Reaction monitoring : TLC or HPLC tracks isomer formation during condensation steps .

Q. How does this compound contribute to pharmaceutical intermediate synthesis?

It serves as a precursor for:

  • Piperazine derivatives : Used in HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs). Example: 1-(2,3-Dichlorophenyl)-2-(1-phenylethylidene)hydrazine synthesized via condensation with ketones .
  • Indole/indazole scaffolds : Key intermediates in antimicrobial and anticancer drug discovery .

Q. What are the stability and storage requirements for this compound?

  • Stability : Sensitive to moisture and oxidation; store under inert gas (N₂/Ar) at 2–8°C .
  • Decomposition risks : Avoid prolonged exposure to light or heat (>40°C) to prevent hydrazine degradation .

Q. What toxicological data gaps exist for this compound?

Limited studies on acute toxicity, genotoxicity, or metabolic pathways. Recommended assays:

  • In vitro cytotoxicity : Use HepG2 or HEK293 cell lines to assess IC₅₀ values.
  • Ames test : Evaluate mutagenic potential .

Methodological Considerations

Q. How to validate the purity of this compound in multi-step syntheses?

  • Combined spectroscopy : Cross-validate NMR (absence of impurity peaks), HRMS (exact mass matching), and elemental analysis (C, H, N, Cl quantification).
  • HPLC-DAD : Quantify residual starting materials with a C18 column and UV detection at 254 nm .

Q. What safety protocols are essential when handling this compound?

  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of hydrazine vapors.
  • Waste disposal : Neutralize with dilute HCl before incineration to prevent environmental release .

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Feasible Synthetic Routes

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(2,3-Dichlorophenyl)hydrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.